molecular formula C10H22O3Si B13393960 Propanoic acid, 2-t-butyldimethylsilyloxy-, methyl ester

Propanoic acid, 2-t-butyldimethylsilyloxy-, methyl ester

Cat. No.: B13393960
M. Wt: 218.36 g/mol
InChI Key: PNJFLQWCBDRGFD-UHFFFAOYSA-N
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Description

®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate is a chemical compound with the molecular formula C10H22O3Si and a molecular weight of 218.37 g/mol . It is commonly used as a building block in organic synthesis, particularly in the preparation of chiral molecules. The compound features a tert-butyldimethylsilyl (TBS) protecting group, which is often employed to protect hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate typically involves the protection of ®-methyl lactate with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain a high yield of the desired compound.

Industrial Production Methods

While specific industrial production methods for ®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the TBS group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove the TBS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of ®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate primarily involves its role as a protecting group. The TBS group protects hydroxyl groups from unwanted reactions during synthetic processes. It can be selectively removed under mild conditions, allowing for the subsequent functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate is unique due to its combination of a chiral center and a TBS protecting group. This makes it particularly valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.

Properties

IUPAC Name

methyl 2-[tert-butyl(dimethyl)silyl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3Si/c1-8(9(11)12-5)13-14(6,7)10(2,3)4/h8H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJFLQWCBDRGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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